

Application Notes and Protocols for KL-11743 in Leukemia Research

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Compound of Interest

Compound Name: KL-11743
Cat. No.: B15615715

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These application notes provide a comprehensive overview of the preclinical evaluation of **KL-11743**, a potent, orally bioavailable, and glucose-competitive inhibitor of Class I glucose transporters (GLUT1, GLUT2, GLUT3, and GLUT4), for leukemia research. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and therapeutic potential.

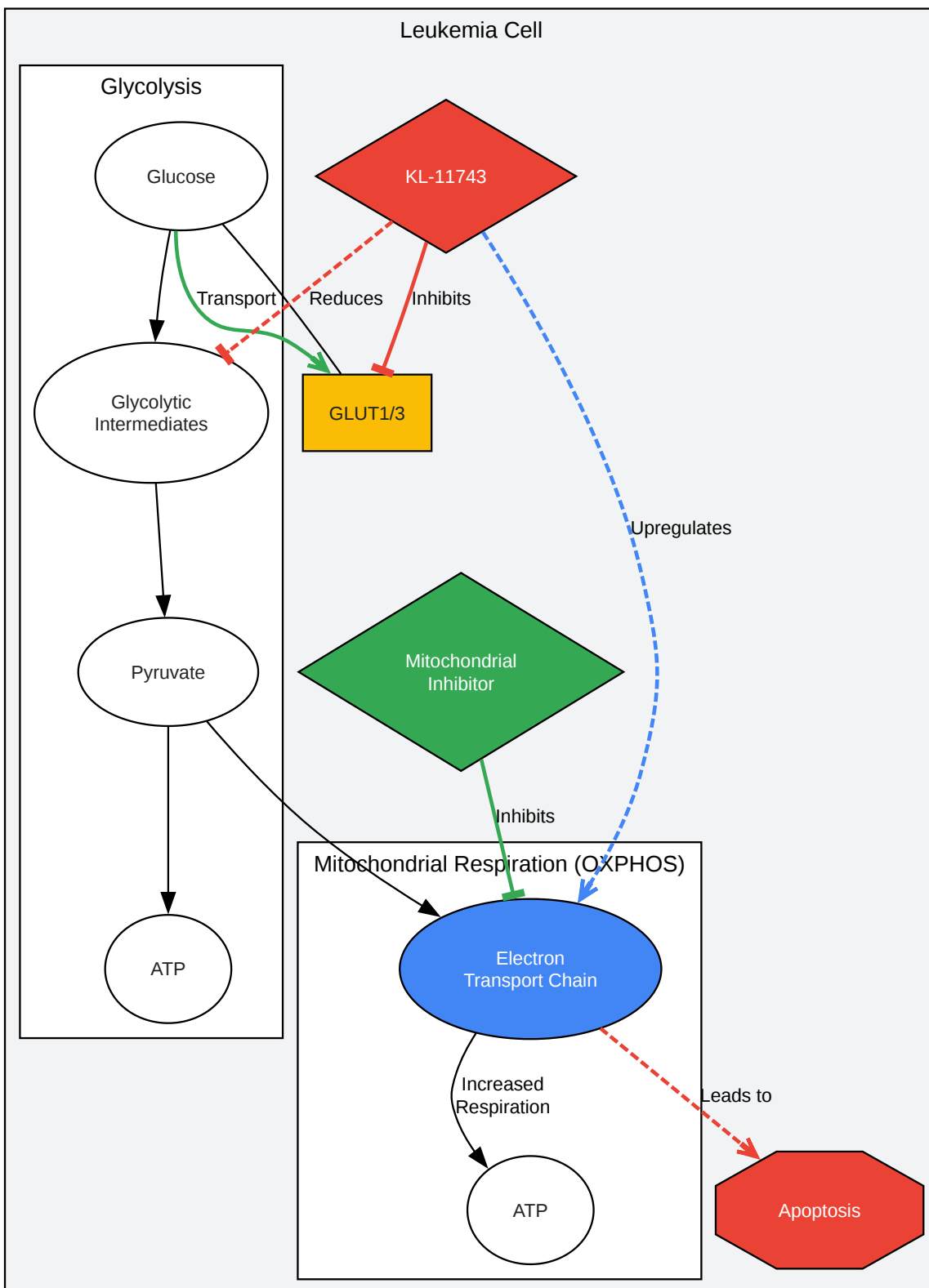
Introduction

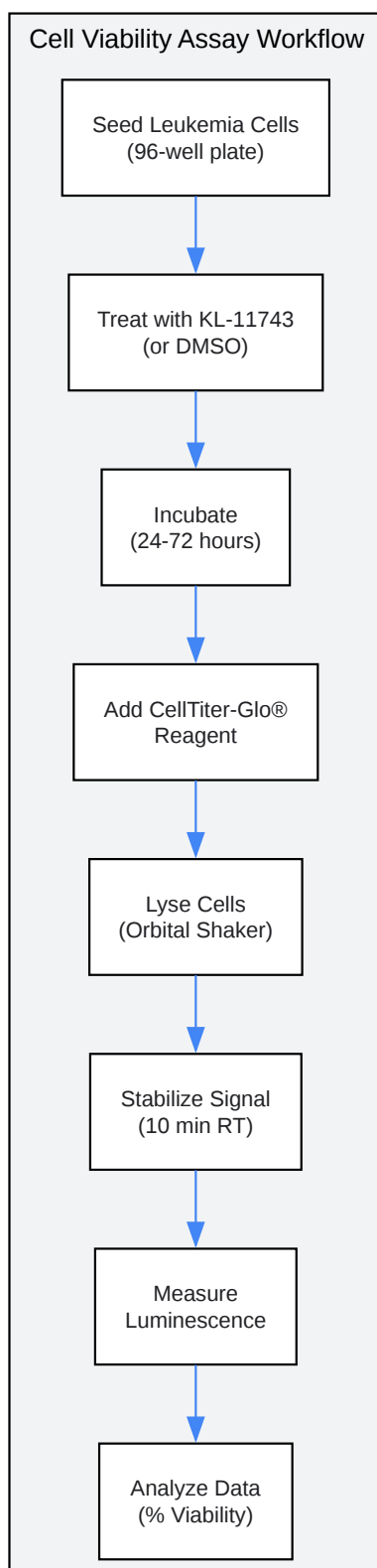
Leukemia cells, particularly those of acute myeloid leukemia (AML), often exhibit a high rate of glycolysis, a metabolic state known as the Warburg effect. This dependency on glucose presents a potential therapeutic vulnerability. **KL-11743** is a small molecule inhibitor that targets the primary glucose transporters, thereby blocking glucose uptake and disrupting the metabolic engine of cancer cells. Preclinical studies have demonstrated that while **KL-11743** effectively inhibits glycolysis in leukemia cells, it does not typically induce cell death as a single agent. Instead, it triggers a metabolic shift, forcing cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for survival. This induced dependency on OXPHOS creates a synthetic lethal opportunity when **KL-11743** is combined with mitochondrial inhibitors.[1][2][3]

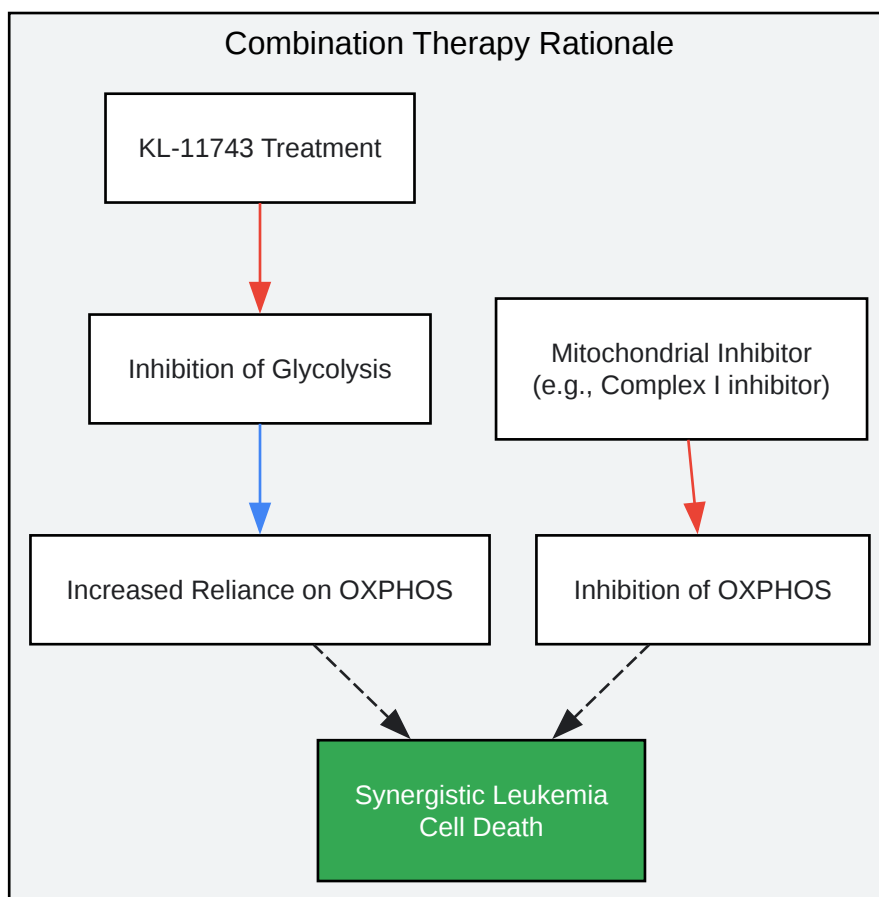
Mechanism of Action

KL-11743 competitively inhibits the Class I glucose transporters, leading to a significant reduction in glucose uptake by leukemia cells. This action results in the suppression of glycolysis and a subsequent compensatory increase in mitochondrial respiration, particularly through enhanced Complex I function.[1][2] This metabolic reprogramming is a key aspect of its anti-leukemic potential, creating a specific vulnerability that can be exploited with combination therapies. In some cancer cell models, **KL-11743** has been shown to synergize with electron transport inhibitors to induce cell death.[3]

Visualizing the Mechanism of Action of KL-11743







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References

- 1. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism and suppresses TCA cycle-deficient tumors - PubMed

[\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

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